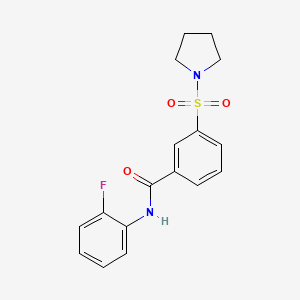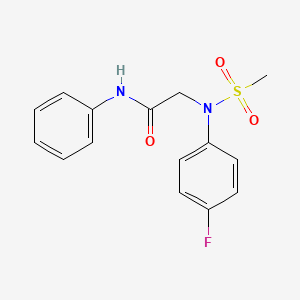![molecular formula C13H11N5O2 B5810988 2-[(4-methyl-2-quinazolinyl)amino]-4,6-pyrimidinediol](/img/structure/B5810988.png)
2-[(4-methyl-2-quinazolinyl)amino]-4,6-pyrimidinediol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(4-methyl-2-quinazolinyl)amino]-4,6-pyrimidinediol, also known as PD 168393, is a small molecule inhibitor that has been extensively studied for its potential in cancer treatment. This compound belongs to the class of tyrosine kinase inhibitors, which are known for their ability to block the activity of enzymes involved in cell signaling pathways. PD 168393 has been shown to have promising results in preclinical studies, making it a potential candidate for further development.
作用机制
2-[(4-methyl-2-quinazolinyl)amino]-4,6-pyrimidinediol 168393 works by binding to the ATP-binding site of tyrosine kinases, thereby blocking their activity. This leads to the inhibition of downstream signaling pathways, which are involved in cell growth and survival. By targeting multiple tyrosine kinases, this compound 168393 has the potential to overcome resistance to single-targeted therapies.
Biochemical and physiological effects:
This compound 168393 has been shown to have potent anti-cancer activity in preclinical studies. It has been shown to inhibit the growth of several cancer cell lines, including lung, breast, and colon cancer. In addition, this compound 168393 has been shown to have anti-angiogenic effects, which may contribute to its anti-cancer activity.
实验室实验的优点和局限性
2-[(4-methyl-2-quinazolinyl)amino]-4,6-pyrimidinediol 168393 has several advantages as a research tool. It is a small molecule inhibitor, which makes it easy to administer and study. In addition, it has been extensively studied in preclinical models, making it a well-established tool for cancer research. However, like all research tools, this compound 168393 has limitations. It may not be effective in all cancer types, and its efficacy may vary depending on the specific tyrosine kinases involved in the disease.
未来方向
There are several potential future directions for research on 2-[(4-methyl-2-quinazolinyl)amino]-4,6-pyrimidinediol 168393. One area of interest is the development of combination therapies that target multiple signaling pathways. Another area of interest is the development of this compound 168393 analogs with improved potency and selectivity. Finally, there is a need for further preclinical studies to better understand the mechanisms of action and potential clinical applications of this compound 168393.
合成方法
The synthesis of 2-[(4-methyl-2-quinazolinyl)amino]-4,6-pyrimidinediol 168393 involves several steps, starting from commercially available starting materials. The process involves the formation of a quinazoline intermediate, which is then coupled with a pyrimidine moiety to yield the final product. The synthesis has been optimized to produce high yields and purity, making it suitable for large-scale production.
科学研究应用
2-[(4-methyl-2-quinazolinyl)amino]-4,6-pyrimidinediol 168393 has been extensively studied for its potential in cancer treatment. It has been shown to inhibit the activity of several tyrosine kinases, including the epidermal growth factor receptor (EGFR) and the vascular endothelial growth factor receptor (VEGFR). These enzymes play a crucial role in cancer cell growth and proliferation, making them attractive targets for cancer therapy.
属性
IUPAC Name |
4-hydroxy-2-[(4-methylquinazolin-2-yl)amino]-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5O2/c1-7-8-4-2-3-5-9(8)15-12(14-7)18-13-16-10(19)6-11(20)17-13/h2-6H,1H3,(H3,14,15,16,17,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRSKAHBHAIFILC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC2=CC=CC=C12)NC3=NC(=CC(=O)N3)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[4-(5-chloro-2-nitrobenzyl)-1-piperazinyl]ethanol](/img/structure/B5810906.png)
![N-(3-methoxyphenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5810914.png)
![2-(2-hydroxy-2-methylpropanoyl)-N-[3-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B5810925.png)


![2,7-bis(2-methylphenyl)benzo[lmn]-3,8-phenanthroline-1,3,6,8(2H,7H)-tetrone](/img/structure/B5810949.png)

![3-(4-chlorophenyl)-N-{[(2-hydroxy-4-methylphenyl)amino]carbonothioyl}acrylamide](/img/structure/B5810972.png)
![3-bromo-7-methyl-5-phenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B5810995.png)

![N-(4-{[1-methyl-3-(4-methylphenyl)-3-oxo-1-propen-1-yl]amino}phenyl)acetamide](/img/structure/B5811005.png)
![ethyl 4-{[(4-fluorophenyl)acetyl]amino}benzoate](/img/structure/B5811010.png)

![N-ethyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-phenylacetamide](/img/structure/B5811024.png)